![molecular formula C10H6ClF3N2O B1303016 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 753479-67-3](/img/structure/B1303016.png)
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Overview
Description
The compound 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a class of heterocyclic compounds known for their wide range of biological and pharmacological activities. These compounds have been recognized as privileged structures in drug chemistry due to their potential as therapeutic agents and their utility in various chemical modifications for the development of new drugs .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of the synthesized intermediates. A convenient method for the synthesis of 2-aryl-5-chloromethyl-1,3,4-oxadiazoles has been developed, which starts from commercially available aromatic and heterocyclic carboxylic acids. The process includes the use of phosphorus trichloroxide for cyclization, resulting in high yields of the targeted oxadiazoles without the need for purifying intermediate compounds .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole derivatives has been confirmed through various spectroscopic techniques, including mass spectrometry, 1H NMR, and IR spectroscopy. These techniques ensure the correct identification of the synthesized compounds and their structural integrity .
Chemical Reactions Analysis
The presence of the chloromethyl group in the 1,3,4-oxadiazole derivatives allows for further chemical modifications. For instance, the chlorine atom in these compounds can undergo substitution reactions, although attempts to directly substitute it with trifluoroethoxy groups have been unsuccessful, leading to the formation of different products such as N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide . Additionally, the reactivity of these compounds can be harnessed to create a variety of biologically active derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been studied through UV-Vis and fluorescent spectroscopy. These compounds exhibit strong absorption in the UV region, with maximum absorptive wavelengths detected between 260-279 nm. They also emit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, indicating their potential as purple luminescent materials .
Scientific Research Applications
Antimalarial Potential
Research indicates that certain 1,3,4-oxadiazole derivatives show promising antimalarial properties. Specifically, 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles have been found active against Plasmodium berghei in mice, highlighting their potential as antimalarial agents (Hutt, Elslager, & Werbel, 1970).
Antimicrobial and Hemolytic Activity
Certain 1,3,4-oxadiazole compounds, including derivatives of 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole, have been studied for their antimicrobial properties. These compounds have shown varying levels of effectiveness against selected microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
Photoluminescence and Electroluminescence
1,3,4-oxadiazole derivatives have been investigated for their photoluminescent properties. They have potential applications in the field of organic light-emitting diodes (OLEDs), with certain derivatives exhibiting green and orange lights, useful for display technologies (Jing, Zhao, & Zheng, 2017).
Synthesis and Spectral Studies
The synthesis of various 1,3,4-oxadiazole derivatives, including those with a 2-(chloromethyl) group, has been a subject of research. Studies have focused on their spectral characteristics, such as UV-Visible and fluorescent spectroscopy, indicating their utility in material sciences and as luminescent materials (Tong, 2011).
Antibacterial Activity
Several 1,3,4-oxadiazole analogues have been synthesized and tested for their antibacterial activity. Some of these compounds have shown significant activity against various bacterial strains, suggesting their potential use in developing new antibacterial drugs (Prabhashankar et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8-15-16-9(17-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIISDDPQIBWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376944 | |
Record name | 2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
CAS RN |
753479-67-3 | |
Record name | 2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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